molecular formula C15H15ClFN5O2S B4638403 N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4638403
M. Wt: 383.8 g/mol
InChI Key: DOPIDIHUTSLCDQ-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorofluorobenzyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process typically requires stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN5O2S/c1-2-21-10-14(7-19-21)25(23,24)20-13-6-18-22(9-13)8-11-3-4-12(17)5-15(11)16/h3-7,9-10,20H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPIDIHUTSLCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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